molecular formula C18H22ClFN4O3 B6939052 N-(3-chloro-4-fluorophenyl)-1-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide

N-(3-chloro-4-fluorophenyl)-1-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide

Cat. No.: B6939052
M. Wt: 396.8 g/mol
InChI Key: ZKZPOLATTQPFJZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a carboxamide group, and an oxadiazole moiety, making it a versatile candidate for research in medicinal chemistry and other domains.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClFN4O3/c1-11(26-2)17-22-16(27-23-17)10-24-7-5-12(6-8-24)18(25)21-13-3-4-15(20)14(19)9-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZPOLATTQPFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=N1)CN2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the oxadiazole ring: This step involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable electrophiles.

    Attachment of the carboxamide group: The final step involves the formation of the carboxamide linkage, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring and the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-1-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide: can be compared with other compounds containing piperidine, oxadiazole, and carboxamide groups.

    Similar compounds: this compound, this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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